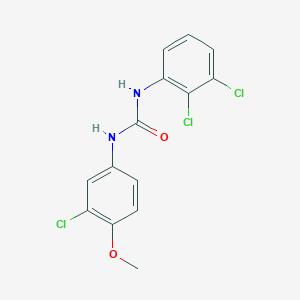![molecular formula C13H18N2O2S B4125599 [4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione](/img/structure/B4125599.png)
[4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione
Overview
Description
[4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione is a chemical compound characterized by the presence of a piperazine ring substituted with a hydroxyethyl group and a hydroxyphenyl group attached to a methanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione typically involves the reaction of 2-hydroxybenzaldehyde with 1-(2-hydroxyethyl)piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methanethiol group.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methanethiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antioxidant, or antimicrobial effects.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione involves its interaction with specific molecular targets. The hydroxyethyl and hydroxyphenyl groups can form hydrogen bonds with target proteins, modulating their activity. The methanethione moiety may also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanone: Similar structure but with a methanone group instead of methanethione.
[4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanol: Contains a methanol group instead of methanethione.
[4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methane: Lacks the sulfur atom present in methanethione.
Uniqueness
The presence of the methanethione group in [4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione imparts unique redox properties, making it distinct from its analogs. This structural feature enhances its potential for applications in redox biology and medicinal chemistry.
Properties
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-10-9-14-5-7-15(8-6-14)13(18)11-3-1-2-4-12(11)17/h1-4,16-17H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIDYFTUUSBLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=S)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-3-pyridin-3-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B4125531.png)
![1-[2-(Butan-2-yl)phenyl]-3-(2-methoxy-5-methylphenyl)urea](/img/structure/B4125539.png)
![N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(4-NITROPHENYL)UREA](/img/structure/B4125552.png)
![methyl 2-{[(2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}hydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4125566.png)

![N-(2-methoxyethyl)-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B4125594.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-N'-(2-fluoro-5-methylphenyl)succinamide](/img/structure/B4125615.png)
![4-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B4125620.png)
![N-(4-{[4-(6-NITRO-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B4125623.png)
![dimethyl 2-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}terephthalate](/img/structure/B4125631.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4125634.png)
